N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-12-7-11(16-8-17-12)14(20)18-10-5-3-9(4-6-10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKWYUOLVIJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form an intermediate, which is then further reacted to introduce the ethoxy and carboxamide groups . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. The process may include catalytic reduction steps and the use of high-yielding intermediates to ensure the efficient production of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Chemical Structure and Synthesis
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide belongs to the class of pyrimidine derivatives characterized by a carbamoylphenyl group, an ethoxy group at the 6th position, and a carboxamide group at the 4th position. The synthesis typically involves multi-step reactions, including:
- Reaction of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form an intermediate.
- Introduction of ethoxy and carboxamide groups through subsequent reactions.
The optimization of these synthetic routes is crucial for improving yield and reducing costs in industrial applications.
Medicinal Chemistry
N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide has shown promise as a potential therapeutic agent in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays demonstrated that derivatives of pyrimidine compounds can effectively suppress the proliferation of cancer cells .
- Anti-inflammatory Properties : The compound has been investigated for its immunomodulatory effects, particularly in the context of autoimmune diseases. Research indicates that inhibitors targeting specific enzymes related to inflammatory pathways may provide therapeutic benefits .
The biological activities of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide include:
- Enzyme Inhibition : The compound has been studied as an inhibitor for various enzymes, including histone deacetylases (HDACs), which play a critical role in cancer progression. Inhibitors of HDACs have shown potential in enhancing the efficacy of chemotherapy .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for further development as antibacterial or antifungal agents.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Potential
A study evaluating a series of pyrimidine derivatives, including N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide, showed significant anticancer activity against various cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit proliferation in colon cancer models .
Case Study 2: Anti-inflammatory Effects
Research focused on the immunomodulatory effects of similar compounds revealed their potential use in treating inflammatory conditions. These findings suggest that N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide could be further explored for its therapeutic applications against autoimmune diseases through targeted enzyme inhibition .
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide with structurally related pyrimidine and carboxamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Comparisons
Core Structure and Rigidity The target compound and the fluorophenyl-pyrimidine derivative share a pyrimidine core, enabling planar interactions with biological targets. The dihydropyrimidine derivative features a partially saturated ring, increasing conformational flexibility, which may reduce binding affinity compared to fully aromatic systems.
Substituent Effects Ethoxy vs. However, the ethylphenoxy group in introduces steric bulk, which may hinder target engagement. Carbamoyl vs. Fluorophenyl/Methoxyphenyl Groups: The target’s 4-carbamoylphenyl group offers dual hydrogen-bonding capacity (NH₂ and C=O), whereas the fluorophenyl and methoxyphenyl groups rely on halogen bonding or weaker dipole interactions.
Biological Activity
- The thiazolo-pyridine derivative demonstrated computational efficacy against SARS-CoV-2, suggesting that the target compound’s pyrimidine core and carbamoyl group could similarly interact with viral proteins if tested.
- The fluorophenyl-pyrimidine compound showed explicit antibacterial and antifungal activity, highlighting the role of fluorine in enhancing antimicrobial potency—a property the target may share due to its electron-withdrawing carbamoyl group.
The dihydropyrimidine ’s 2-oxo group introduces a hydrogen-bond acceptor, analogous to the target’s carboxamide, but its partial saturation may reduce metabolic stability.
Biological Activity
N-(4-Carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. The core structure consists of a pyrimidine ring substituted with an ethoxy group and a carbamoylphenyl moiety. This structural configuration is crucial for its biological activity.
Biological Activity Overview
The biological activity of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide has been investigated in various studies, revealing its potential as an anticancer agent and an enzyme inhibitor.
Anticancer Activity
Recent research has shown that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with pyrimidine cores have demonstrated effectiveness against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for related compounds have been reported as low as 3.3 µM, indicating potent activity against these cancer types .
The mechanism by which N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide exerts its biological effects may involve the inhibition of key signaling pathways such as PI3K/AKT. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have shown that treatment with related compounds resulted in decreased expression of PI3K and AKT genes, while increasing pro-apoptotic markers like BAD .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Colorectal Cancer : A study investigated the effects of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide on Caco-2 cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. The compound showed promising AChE inhibitory activity, suggesting potential therapeutic applications beyond oncology .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | Caco-2 | 3.3 | PI3K/AKT inhibition |
| Antiproliferative | HCT-116 | 5.3 | PI3K/AKT inhibition |
| AChE Inhibition | Human Neuroblastoma | Not specified | Enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach is:
Pyrimidine Ring Formation : Utilize a Biginelli-like condensation with ethyl acetoacetate, urea, and an aldehyde derivative under acidic conditions to form the 6-ethoxy-pyrimidine scaffold.
Carboxamide Introduction : React the pyrimidine intermediate with 4-aminobenzamide via coupling reagents (e.g., HATU or EDC) in anhydrous DMF.
Optimization :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use Pd-based catalysts for cross-coupling steps to improve regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 331.1302) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across pharmacological studies?
Methodological Answer: Contradictions often arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Dosage Metrics : Compare IC₅₀ values normalized to protein content (Bradford assay) .
- Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). For example, if antiviral activity conflicts, validate via plaque reduction neutralization test (PRNT) and qPCR .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .
Q. What computational strategies predict the binding affinity and selectivity of this compound against viral targets like SARS-CoV-2?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into the SARS-CoV-2 spike glycoprotein (PDB: 6VSB). Focus on the receptor-binding domain (RBD) and calculate ΔG values .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein interactions. Monitor RMSD (<2.0 Å indicates stable binding) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the carboxamide group) using Schrödinger’s Phase .
Q. How do hydrogen bonding patterns and molecular conformation impact crystallographic studies of this compound?
Methodological Answer:
- Hydrogen Bond Analysis : In SHELXL, assign bonds via distance-angle criteria (e.g., N–H⋯O < 2.2 Å, angle > 120°). Weak C–H⋯π interactions stabilize crystal packing .
- Conformational Flexibility : Dihedral angles between the pyrimidine ring and carbamoyl phenyl group (e.g., ~12.8°) influence planarity. Compare with polymorphs using Mercury’s conformation analyzer .
- Twinned Data Refinement : For challenging datasets, apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Q. What experimental design principles apply when evaluating this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Profiling :
- Solubility : Use shake-flask method (PBS pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
- In Vivo Studies :
- Dosing : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in Sprague-Dawley rats. Calculate bioavailability (F = AUCₚₒ/AUCᵢᵥ × 100%) .
Q. How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
